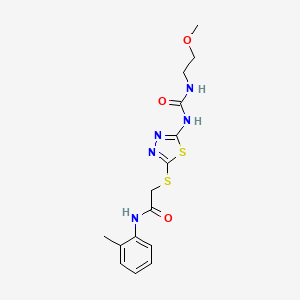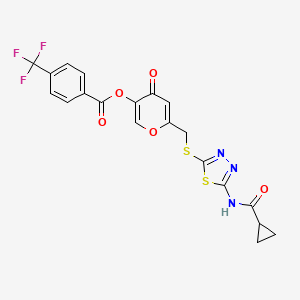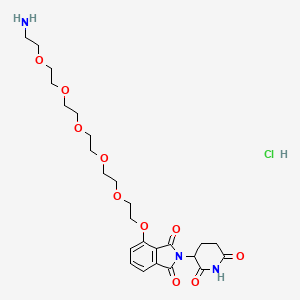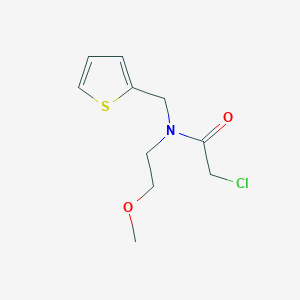
2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicide Activity and Environmental Fate
Chloroacetamide compounds, such as alachlor and metolachlor, are widely used as pre-emergent herbicides to control annual grasses and broad-leaved weeds in agriculture. These compounds inhibit fatty acid synthesis in plants, contributing to their herbicidal efficacy. Environmental studies have documented the presence of these herbicides in the hydrologic system, including rainwater, stream water, and soil, indicating their widespread application and potential environmental impact. The degradation patterns and photodegradation rates of these compounds in water and soil have been studied to understand their persistence and breakdown in the environment (Weisshaar & Böger, 1989; Banks & Robinson, 1986).
Metabolism and Toxicology
The metabolism of chloroacetamide herbicides in human and rat liver microsomes has been studied to assess their potential health impacts. These studies explore the metabolic pathways involved in the biotransformation of these herbicides and their metabolites, contributing to the understanding of their toxicological profiles. Such research highlights the importance of studying the metabolism of chloroacetamide compounds for assessing human health risks (Coleman et al., 2000).
Structural Analysis and Chemical Properties
Research on the structural analysis of amide derivatives, including chloroacetamide compounds, provides insights into their chemical properties, bonding mechanisms, and potential applications in the synthesis of novel compounds with desired functionalities. Studies on the crystalline structure of these compounds and their interactions with other molecules can inform the design of new materials and drugs (Kalita & Baruah, 2010).
Application in Synthesis and Drug Development
Although the specific compound "2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide" was not directly mentioned, the research on similar chloroacetamide derivatives hints at potential applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Their roles as intermediates in the production of dyes, drugs, and other chemical compounds further emphasize the versatility and importance of chloroacetamide derivatives in scientific research and industrial applications (Debnath & Ganguly, 2015).
Propiedades
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-14-5-4-12(10(13)7-11)8-9-3-2-6-15-9/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQCGWDSIZOHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

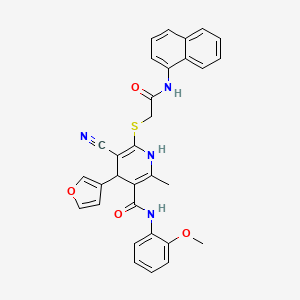

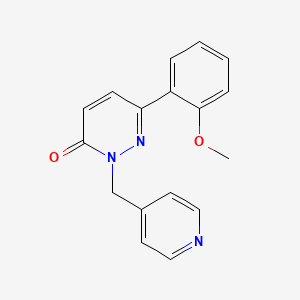
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
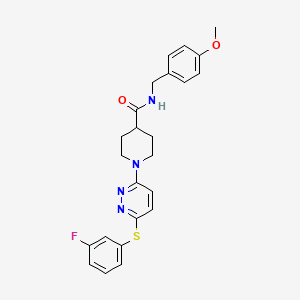
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
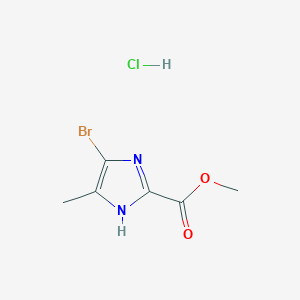

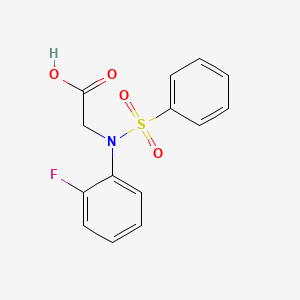
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
